Cas no 21435-01-8 ((5beta,7beta,8alpha,9beta,10alpha,13alpha)-7-hydroxykaur-16-en-18-oic acid)

(5beta,7beta,8alpha,9beta,10alpha,13alpha)-7-hydroxykaur-16-en-18-oic acid structure
21435-01-8 structure
Product Name:(5beta,7beta,8alpha,9beta,10alpha,13alpha)-7-hydroxykaur-16-en-18-oic acid
CAS No:21435-01-8
MF:C20H30O3
MW:318.450406551361
CID:1408372
PubChem ID:443467
Update Time:2024-02-29

(5beta,7beta,8alpha,9beta,10alpha,13alpha)-7-hydroxykaur-16-en-18-oic acid Chemical and Physical Properties

Names and Identifiers

    • (5beta,7beta,8alpha,9beta,10alpha,13alpha)-7-hydroxykaur-16-en-18-oic acid
    • 7β-Hydroxykaurenoic acid
    • 7β-Hydroxykaur-16-en-18-oic acid
    • Didymooblongin
    • DTXSID20332097
    • 21435-01-8
    • Q27089432
    • (1R,2S,4S,5R,9S,10S,13R)-2-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
    • CHEBI:15419
    • (4R,4aS,6S,6aR,9R,11aS,11bS)-6-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid
    • ent-7alpha-Hydroxykaur-16-en-19-oic acid
    • (-)-Kaur-16-en-7beta-ol-19-oic acid
    • ent-7alpha-hydroxykaurenoic acid
    • Ent-7-alpha-hydroxykaur-16-en-19-oic acid
    • ent-7beta-Hydroxykaurenoic acid
    • Inchi: 1S/C20H30O3/c1-12-10-20-11-13(12)5-6-14(20)18(2)7-4-8-19(3,17(22)23)15(18)9-16(20)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16+,18+,19-,20+/m1/s1
    • InChI Key: KMLXVEXJZSTMBV-YDIYEOSVSA-N
    • SMILES: O([H])[C@@]1([H])C([H])([H])[C@]2([H])[C@@](C(=O)O[H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]2([H])C([H])([H])C([H])([H])[C@@]3([H])C(=C([H])[H])C([H])([H])[C@]21C3([H])[H]

Computed Properties

  • Exact Mass: 318.219
  • Monoisotopic Mass: 318.219
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 1
  • Complexity: 569
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • Density: 1.16
  • Boiling Point: 467.4°C at 760 mmHg
  • Flash Point: 250.6°C
  • Refractive Index: 1.566
Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd